![molecular formula C19H17NO5 B1677391 Mofezolac CAS No. 78967-07-4](/img/structure/B1677391.png)
Mofezolac
Overview
Description
Mofezolac, sold under the name Disopain in Japan, is a nonsteroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory actions . It is often prescribed for rheumatoid arthritis, lower back pain, frozen shoulder, and pain management after surgery or trauma . It is also being investigated for potential use in the treatment of neuroinflammation .
Physical And Chemical Properties Analysis
Mofezolac has a molecular weight of 339.34 g/mol . It is a solid substance that is soluble in DMSO at 100 mg/mL (ultrasonic) . It is recommended to store Mofezolac as a powder at -20°C .
Scientific Research Applications
Analgesic Properties
Mofezolac is recognized for its potent analgesic properties and is approved in Japan under the name Disopain. It is particularly noted for its effectiveness in improving ulcer liability compared to other NSAIDs like Indomethacin .
Anti-inflammatory Actions
Studies have shown that Mofezolac can reduce microglial activation induced by neurotoxic insults, suggesting its potential in treating neuroinflammation .
COX-1 Inhibition
Mofezolac is a highly selective COX-1 inhibitor, which plays a significant role in mediating brain inflammatory responses. Its selective inhibition is crucial for developing compounds that do not cause gastric damage while retaining anti-inflammatory effects .
Gastric Profile Improvement
Research aims to develop novel anti-inflammatory agents with better gastric profiles, and Mofezolac has been identified as a candidate due to its selective COX-1 and COX-2 inhibition that minimizes gastric damage .
Rheumatoid Arthritis Treatment
Mofezolac is often prescribed for rheumatoid arthritis due to its NSAID properties, offering relief from inflammation and associated pain .
Management of Lower Back Pain
Its analgesic and anti-inflammatory properties make Mofezolac suitable for managing lower back pain, providing patients with relief from chronic discomfort .
Frozen Shoulder Therapy
Mofezolac is also used in the treatment of frozen shoulder, helping to alleviate pain and improve mobility in affected individuals .
Post-Surgical Pain Management
After surgery or trauma, Mofezolac can be prescribed for pain management, aiding in the recovery process by reducing inflammation and pain .
Mechanism of Action
Target of Action
Mofezolac primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 plays a critical role in inflammation and is the major player in mediating the brain inflammatory response .
Mode of Action
Mofezolac acts by selectively inhibiting COX-1, leading to the suppression of prostaglandin synthesis . It is the most potent and selective reversible COX-1 inhibitor . Studies indicate that Mofezolac forms a combination of electrostatic, H-bond, hydrophobic, and van der Waals contacts with the enzyme active site channel, contributing to its high binding affinity .
Biochemical Pathways
The inhibition of COX-1 by Mofezolac reduces the production of prostaglandins, key mediators of inflammation . This reduction is accompanied by a decrease in the activation of the NF-kB signaling pathway , which plays a crucial role in the regulation of immune response to infection.
Result of Action
Mofezolac’s action results in a reduction of inflammation. In both in vitro and in vivo models of neuroinflammation, Mofezolac has been shown to reduce COX-1 expression, PGE 2 release, and NF-kB activation . It also reduces the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, two markers of inflammation .
Action Environment
While specific environmental factors influencing Mofezolac’s action are not readily available, it is known that various factors can influence the action of drugs in general These can include physiological conditions like pH and temperature, the presence of other substances or medications, and individual genetic variations affecting drug metabolism enzymes
Safety and Hazards
Common side effects of Mofezolac include abdominal pain, stomach discomfort, nausea, sleepiness, itch, hives, rash, erythema, and edema . Serious side effects include peptic ulcers, gastrointestinal bleeding, asthma attack, jaundice, acute liver failure, and thrombocytopenia . It is not recommended during pregnancy or breastfeeding . In case of accidental exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
properties
IUPAC Name |
2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIHHYCDCTAAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046716 | |
Record name | Mofezolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78967-07-4 | |
Record name | Mofezolac | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mofezolac [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mofezolac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOFEZOLAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Mofezolac exerts its pharmacological effects primarily by inhibiting COX-1, an enzyme involved in the biosynthesis of prostaglandins. [, , ]
ANone: Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, mofezolac demonstrates a higher affinity for COX-1. [, , , ] This selectivity contributes to its unique pharmacological profile.
ANone: Inhibition of COX-1 by mofezolac primarily reduces the production of prostaglandin E2 (PGE2). [, , ] This reduction in PGE2 levels is linked to its analgesic and anti-inflammatory effects.
ANone: The molecular formula of mofezolac is C19H17NO5, and its molecular weight is 339.35 g/mol.
ANone: While the provided research abstracts do not contain specific spectroscopic data, this information can be found in resources like drug databases and chemical suppliers.
ANone: Research indicates that mofezolac is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 15 minutes. [] It undergoes extensive metabolism, primarily via demethylation and sulfation, with the metabolites exhibiting different pharmacokinetic properties. [, ] Excretion occurs primarily through the bile, with enterohepatic circulation contributing to its prolonged presence in the body. []
ANone: Yes, significant species-related differences in mofezolac metabolism have been observed. Studies show variations in the enzyme activities responsible for its metabolism, leading to different metabolite profiles across species like mice, rats, dogs, and monkeys. [] These differences highlight the importance of considering species-specific metabolism in preclinical studies.
ANone: The rapid absorption, extensive metabolism, and enterohepatic circulation of mofezolac contribute to its overall pharmacokinetic profile. Understanding these processes is crucial for optimizing dosing regimens and achieving therapeutic efficacy.
ANone: Researchers have utilized various in vitro models, including cell cultures and enzyme assays, to investigate the effects of mofezolac on prostaglandin biosynthesis and its impact on cellular processes. [, , ]
ANone: Mofezolac's efficacy has been evaluated in animal models of pain, inflammation, and cancer. [, , , , ] These models provide insights into its potential therapeutic applications and help researchers understand its mechanism of action in vivo.
ANone: Mofezolac has undergone extensive preclinical toxicological evaluation, including acute toxicity, subacute toxicity, and chronic toxicity studies in various animal species. [, , , , , ]
ANone: Long-term toxicological studies have been conducted in rodents and dogs to assess the safety profile of mofezolac following repeated administration. [, ]
ANone: Research on mofezolac analogs has explored the relationship between structure and activity, providing insights into the key pharmacophores responsible for COX-1 inhibition and selectivity. [, , ]
ANone: Yes, studies have investigated the chemopreventive effects of mofezolac in animal models of colon cancer, suggesting its potential to inhibit tumor development. [, , ] This area of research highlights the possible applications of mofezolac beyond its traditional use as an analgesic and anti-inflammatory agent.
ANone: Research has investigated the potential of mofezolac to elicit an immune response. [] This type of investigation is crucial for understanding the long-term safety and efficacy of drugs.
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